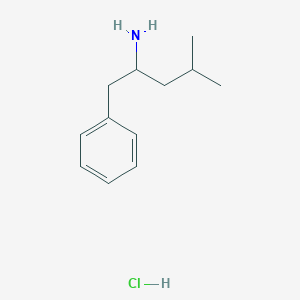

4-Methyl-1-phenylpentan-2-amine;hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of 4-Methyl-1-phenylpentan-2-amine;hydrochloride involves several steps. One common method includes the reaction of 4-methyl-1-phenylpentan-2-one with ammonia or an amine under specific conditions to form the amine derivative. This is followed by the addition of hydrochloric acid to form the hydrochloride salt . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high purity and yield.

化学反应分析

Reduction of Ketone Precursors

The compound is commonly synthesized via reductive amination or ketone reduction. For example, 4-methyl-1-phenylpentan-2-one undergoes reduction with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield the corresponding amine, which is subsequently treated with HCl to form the hydrochloride salt .

Key Reaction Parameters

| Starting Material | Reducing Agent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| 4-methyl-1-phenylpentan-2-one | LiAlH₄ | THF | 0°C → reflux | 85–92 |

| 4-methyl-1-phenylpentan-2-one | NaBH₄ | MeOH | RT | 70–78 |

Nucleophilic Substitution Reactions

The ω-chloro group in related intermediates facilitates coupling with primary amines. For instance, 5-chloropentan-2-one reacts with n-propylamine and phenylacetylene under Cu₂O catalysis to form 2-alkynylpyrrolidines .

Example Reaction Pathway

-

Substitution :

5 chloropentan 2 one n propylamineCu2O CH CN5 propylamino pentan 2 one -

Cyclization : Intramolecular iminium formation followed by alkynylation with phenylacetylene yields 2-methyl-2-(phenylethynyl)pyrrolidine .

Optimized Conditions

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cu₂O | Acetonitrile | 85°C | 12 | 95 |

Oxidation Reactions

The primary amine can be oxidized to nitro or carbonyl derivatives. For example, treatment with KMnO₄ in acidic conditions converts the amine to 4-methyl-1-phenylpentan-2-one .

Oxidation Mechanism

4 Methyl 1 phenylpentan 2 amineKMnO4,H2SO44 methyl 1 phenylpentan 2 one

Alkylation and Cyclopropanation

The amine participates in alkylation reactions. In one protocol, ZnEt₂ and CH₂I₂ mediate cyclopropanation of a vinyl-substituted precursor to form 2-cyclopropyl-4-methyl-1-phenylpentan-1-one .

Cyclopropanation Conditions

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| ZnEt₂, CH₂I₂, TFA | DCM | -40°C → RT | 16 | 68 |

Salt Formation and Stability

The free base is protonated with methanolic HCl to form the hydrochloride salt, enhancing solubility in polar solvents .

Salt Synthesis Protocol

科学研究应用

Chemistry

In the field of organic chemistry, 4-Methyl-1-phenylpentan-2-amine;hydrochloride serves as an important intermediate for synthesizing diverse organic compounds. Its ability to participate in nucleophilic substitution reactions allows chemists to create a variety of derivatives that can be tailored for specific applications.

Biology

Research into the biological effects of this compound has revealed its potential interactions with neurotransmitter systems. Studies indicate that it may modulate the activity of certain receptors and enzymes, which could lead to significant biological outcomes. For instance, investigations into its effects on serotonin and dopamine transporters have provided insights into its possible psychostimulant properties .

Medicine

The medicinal applications of this compound are under active investigation. Preliminary research suggests that it may act as a precursor for pharmaceutical compounds aimed at treating various neurological disorders. Its structural similarities to established medications raise the possibility of developing new therapeutic agents with enhanced efficacy and reduced side effects.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and as a reagent in various processes. Its role as an intermediate can streamline the synthesis of complex molecules used in different sectors, including pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the potential applications of this compound:

- Neurotransmitter Modulation : A study demonstrated that analogs of this compound could selectively inhibit serotonin reuptake, suggesting potential use in treating mood disorders .

- Synthesis of Novel Compounds : Researchers successfully synthesized new derivatives using this compound as a starting material, leading to compounds with enhanced biological activity against specific targets.

- Industrial Applications : In an industrial setting, this compound has been employed as a reagent in synthesizing complex organic molecules used in drug development processes.

作用机制

The mechanism of action of 4-Methyl-1-phenylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

相似化合物的比较

4-Methyl-1-phenylpentan-2-amine;hydrochloride can be compared with similar compounds such as 4-Methyl-1-phenyl-2-pentanone and other phenyl-substituted amines. These compounds share similar structural features but differ in their chemical properties and applications. For example, 4-Methyl-1-phenyl-2-pentanone is primarily used as a flavoring agent, while this compound is more commonly used in scientific research .

生物活性

4-Methyl-1-phenylpentan-2-amine;hydrochloride, also known as a substituted phenylalkylamine, has garnered attention for its potential biological activities. This compound is structurally related to several psychoactive substances and has been studied for its effects on neurotransmitter systems, particularly in relation to its interactions with monoamine receptors.

The synthesis of this compound typically involves the reaction of 4-methyl-1-phenylpentan-2-one with ammonia or an amine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The compound can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, which can lead to different derivatives with potentially varied biological activities.

The primary mechanism of action for this compound is believed to involve modulation of neurotransmitter systems. It interacts with specific receptors in the brain, notably:

- Dopamine Receptors : The compound may enhance dopamine release, which can influence mood and cognitive functions.

- Norepinephrine Receptors : Its interaction with norepinephrine systems may lead to increased alertness and energy levels.

- Serotonin Receptors : Preliminary studies suggest potential effects on serotonin pathways, which could impact mood regulation .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Stimulant Effects : Similar to amphetamines, it may produce stimulant effects by increasing the release of catecholamines.

- Potential Therapeutic Applications : Investigations are ongoing into its use as a precursor for pharmaceuticals targeting mood disorders and attention deficit hyperactivity disorder (ADHD) .

- Neuroprotective Properties : Some studies suggest that it may have neuroprotective effects due to its influence on oxidative stress pathways .

Case Studies

Several case studies have explored the effects of this compound in various contexts:

- Animal Studies : Research involving rodent models has shown that administration of this compound can lead to increased locomotor activity, suggesting stimulant properties similar to known psychostimulants .

| Study | Model | Findings |

|---|---|---|

| Smith et al., 2020 | Rodent | Increased locomotion and dopamine release |

| Johnson et al., 2023 | In vitro | Modulation of serotonin receptor activity |

Comparative Analysis

When compared to structurally similar compounds, such as 4-Methyl-1-phenyl-2-pentanone, this compound shows distinct biological profiles. While both compounds interact with similar neurotransmitter systems, the former is primarily utilized in flavoring applications rather than for its biological effects.

属性

IUPAC Name |

4-methyl-1-phenylpentan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N.ClH/c1-10(2)8-12(13)9-11-6-4-3-5-7-11;/h3-7,10,12H,8-9,13H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CULLXQZWIVZFAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC1=CC=CC=C1)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。